3-(bromomethyl)-2,2-dimethylcyclobutan-1-one
Description
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique structure featuring a bromomethyl group attached to a cyclobutanone ring
Properties
CAS No. |
83224-36-6 |
|---|---|
Molecular Formula |
C7H11BrO |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-2,2-dimethylcyclobutan-1-one typically involves the bromination of 2,2-dimethylcyclobutanone. One common method is to react 2,2-dimethylcyclobutanone with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution and thiols for thiol substitution. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of azide or thiol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-2,2-dimethylcyclobutan-1-one involves its reactivity due to the presence of the bromomethyl group and the carbonyl group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The carbonyl group can participate in various redox reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-2,2-dimethylcyclobutan-1-one
- 3-(Iodomethyl)-2,2-dimethylcyclobutan-1-one
- 2,2-Dimethylcyclobutanone
Uniqueness
3-(Bromomethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
